molecular formula C6H14N2 B3079776 (2-Aminoethyl)(cyclopropylmethyl)amine CAS No. 107429-85-6

(2-Aminoethyl)(cyclopropylmethyl)amine

Cat. No.: B3079776
CAS No.: 107429-85-6
M. Wt: 114.19 g/mol
InChI Key: LJGMFMZLKFEDGU-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(cyclopropylmethyl)amine, also known as N-(cyclopropylmethyl)-1,2-ethanediamine, is a chemical compound with the molecular formula C₆H₁₄N₂. This compound is characterized by the presence of both an aminoethyl group and a cyclopropylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(cyclopropylmethyl)amine typically involves the reaction of cyclopropylmethylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: (2-Aminoethyl)(cyclopropylmethyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted amine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Aminoethyl)(cyclopropylmethyl)amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Comparison with Similar Compounds

    Ethylenediamine: A simple diamine with two amino groups attached to an ethylene backbone.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amino group.

    N-Methylcyclopropylamine: Similar structure with a methyl group attached to the nitrogen atom.

Comparison: (2-Aminoethyl)(cyclopropylmethyl)amine is unique due to the presence of both an aminoethyl group and a cyclopropylmethyl group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to ethylenediamine and cyclopropylamine, it offers a more complex structure that can interact with a broader range of molecular targets .

Properties

IUPAC Name

N'-(cyclopropylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-3-4-8-5-6-1-2-6/h6,8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMFMZLKFEDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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